Bis-PEG15-acid

Description

Properties

Molecular Formula |

C34H66O19 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

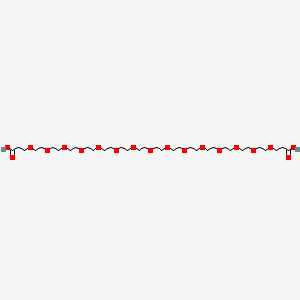

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C34H66O19/c35-33(36)1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-34(37)38/h1-32H2,(H,35,36)(H,37,38) |

InChI Key |

KNRIWNYTOHJYRI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bis-PEG15-acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG15-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery. Its structure features a central chain of 15 ethylene (B1197577) glycol units, providing hydrophilicity and a defined spacer length, flanked by carboxylic acid groups at both termini. These terminal functional groups offer reactive handles for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

The physicochemical properties of this compound are central to its utility as a linker molecule. The polyethylene glycol backbone imparts favorable solubility characteristics, while the terminal carboxylic acids provide the basis for its conjugation chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₃₄H₆₆O₁₉ | [1] |

| Molecular Weight | ~778.9 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | General |

| Purity | Typically ≥95% or ≥98% | [2] |

| Solubility | The hydrophilic PEG spacer increases water solubility. Soluble in many organic solvents like DMSO and DMF. | [1] |

| pKa | The pKa of the terminal carboxylic acid groups is in the range of 4-5. | [3] |

| Storage Conditions | Recommended storage at -20°C. |

Note: Specific solubility values (e.g., mg/mL) are not widely published and can vary depending on the specific form (e.g., free acid vs. salt) and the purity of the compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Bis-PEG-acid derivatives involves the reaction of a polyethylene glycol with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a base. The following protocol is adapted from a procedure for a similar compound, Bis-PEG11-acid, and can be applied to the synthesis of this compound by using the corresponding PEG15-diol as a starting material.

Materials:

-

Pentaethylene glycol (PEG15-diol)

-

Succinic anhydride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dioxane

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Dropping funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve pentaethylene glycol (1.0 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous dioxane. Stir the mixture until all solids are dissolved.

-

Addition of Base: In a dropping funnel, prepare a solution of triethylamine (2.5 equivalents) in anhydrous dioxane.

-

Add the triethylamine solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting viscous oil in a minimal amount of dichloromethane. Slowly add this solution to a beaker of vigorously stirred cold diethyl ether to precipitate the product.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration and wash with cold diethyl ether. Dry the final product under high vacuum.

Characterization: ¹H NMR Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected ¹H NMR spectrum would exhibit characteristic peaks for the polyethylene glycol backbone and the terminal succinate (B1194679) groups. The prominent signal for the methylene (B1212753) protons of the PEG backbone is typically observed as a singlet or a complex multiplet around 3.6 ppm. The methylene protons of the succinate moieties adjacent to the ester linkage and the carboxylic acid would appear as distinct triplets at approximately 2.6 ppm and 2.7 ppm, respectively. The integration of these peaks relative to the PEG backbone signal can be used to confirm the structure and purity of the compound. It is important to note that in large polymers, ¹³C satellite peaks can become significant and should be considered for accurate integration and molecular weight determination.

Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry

The terminal carboxylic acid groups of this compound can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody)

-

EDC

-

NHS or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or Activation Buffer immediately before use. Dissolve this compound in the Activation Buffer. Prepare the amine-containing molecule in the Conjugation Buffer.

-

Activation of this compound: In a microcentrifuge tube, mix this compound with a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amide bond formation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, primarily serving as a linker to connect different molecular entities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. A homobifunctional linker like this compound can be used to first conjugate to a drug molecule that has been modified to contain a primary amine, and the other end of the PEG linker can then be conjugated to the antibody. The hydrophilic PEG chain can help to improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life.

Caption: Workflow for ADC preparation using a homobifunctional PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. PEG linkers like this compound are frequently used due to their ability to modulate solubility and cell permeability, as well as to provide the optimal length and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

Caption: Mechanism of action of PROTACs with a PEG linker.

Conclusion

This compound is a well-defined, homobifunctional PEG linker with significant applications in the fields of bioconjugation and drug development. Its hydrophilic nature and reactive terminal carboxylic acid groups make it an ideal tool for linking biomolecules, improving the pharmacokinetic properties of therapeutics, and enabling the construction of complex drug delivery systems such as ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the synthesis and application of this versatile crosslinker, empowering researchers to advance the development of novel and more effective therapies.

References

A Technical Guide to the Synthesis and Purification of Bis-PEG15-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. Characterized by carboxylic acid groups at both termini of a 15-unit ethylene (B1197577) glycol chain, this compound is a valuable crosslinking agent and spacer arm in bioconjugation, drug delivery, and surface modification applications. The hydrophilic nature of the PEG backbone enhances the solubility and pharmacokinetic properties of conjugated molecules.

This guide details a robust and commonly employed synthetic route involving the reaction of pentaethylene glycol with succinic anhydride (B1165640), followed by a straightforward purification protocol.

Synthetic Pathway

The synthesis of this compound is achieved through the esterification of the terminal hydroxyl groups of pentaethylene glycol with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of the PEG diol attack the electrophilic carbonyl carbon of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a terminal carboxylic acid. This process is typically catalyzed by a mild base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar PEG-dicarboxylic acids.

Materials:

-

Pentaethylene glycol (MW: 682.8 g/mol )

-

Succinic anhydride (MW: 100.07 g/mol )

-

Triethylamine (TEA) (MW: 101.19 g/mol )

-

Anhydrous Dioxane

-

Cold Diethyl Ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolution of Reactants: In a round-bottom flask dried in an oven, dissolve pentaethylene glycol (1.0 eq, e.g., 5.0 g, 7.32 mmol) and succinic anhydride (2.2 eq, 1.61 g, 16.1 mmol) in anhydrous dioxane (100 mL). Stir the mixture under an inert atmosphere (argon or nitrogen) until all solids have dissolved.

-

Addition of Base: To the solution, add triethylamine (2.5 eq, 2.55 mL, 18.3 mmol) dropwise over 30 minutes at room temperature with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature under an inert atmosphere for 12-18 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The disappearance of the pentaethylene glycol spot indicates the completion of the reaction.

Purification of this compound

Procedure:

-

Solvent Removal: Upon completion of the reaction, remove the dioxane under reduced pressure using a rotary evaporator to obtain a viscous oil.

-

Precipitation: Dissolve the resulting oil in a minimal amount of dichloromethane (DCM). Slowly add this DCM solution to a beaker containing vigorously stirred, cold diethyl ether (approximately 200 mL). The product, this compound, will precipitate as a white solid.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether to remove any unreacted starting materials and byproducts. Dry the purified this compound under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Pentaethylene Glycol (MW: 682.8 g/mol ) | 1.0 eq |

| Succinic Anhydride (MW: 100.07 g/mol ) | 2.2 eq |

| Triethylamine (MW: 101.19 g/mol ) | 2.5 eq |

| Solvent | |

| Anhydrous Dioxane | 20 mL per gram of pentaethylene glycol |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12 - 18 hours |

| Purification | |

| Precipitation Solvent | Cold Diethyl Ether |

| Expected Product | |

| Product Name | This compound |

| Molecular Weight | 883.94 g/mol |

| Theoretical Yield | > 90% |

| Purity (by NMR) | > 95% |

Visualization of the Workflow

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the final product. The characteristic peaks of the PEG backbone, the newly formed ester linkages, and the terminal carboxylic acid protons should be present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the key functional groups. The disappearance of the broad O-H stretch from the starting PEG diol and the appearance of a strong C=O stretch from the carboxylic acid and ester groups are indicative of a successful reaction.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and purity requirements.

A Comprehensive Technical Guide to Bis-PEG15-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. It is designed to be a valuable resource for professionals in research and drug development, offering detailed information on its chemical properties, reactivity, and applications, along with a representative experimental protocol for its use in bioconjugation.

Core Properties of this compound

This compound is a PEG linker characterized by the presence of a carboxylic acid group at both ends of a 15-unit polyethylene glycol chain. This structure imparts valuable characteristics for bioconjugation and drug delivery applications. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical factor in improving the pharmacokinetic profiles of therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 778.88 g/mol | [1][2] |

| Chemical Formula | C34H66O19 | [1][3] |

| Purity | ≥95% to ≥98% | [2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents | [3][4] |

| Storage | -20°C | [3] |

Reactivity and Applications

The terminal carboxylic acid groups are the key reactive handles of this compound. These groups can react with primary and secondary amines in the presence of coupling reagents to form stable amide bonds.[1][3] This reactivity makes it an ideal crosslinking agent for conjugating two amine-containing biomolecules.

Key Applications:

-

PEGylation: Bis-PEG-acid derivatives are used to modify proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the stability, solubility, and in vivo circulation time of therapeutic agents.[2]

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, PEG linkers like this compound can be used to attach cytotoxic drugs to monoclonal antibodies, enhancing the solubility and stability of the conjugate.

-

Drug Delivery and Nanomedicine: The hydrophilic nature of the PEG chain is crucial for creating stable and biocompatible nanoparticles for drug encapsulation and targeted delivery.

-

Surface Modification: this compound can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.

Logical Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for conjugating amine-containing molecules using this compound.

Caption: Workflow for sequential amine conjugation using this compound.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general methodology for the conjugation of amine-containing molecules using this compound. The specific conditions may need to be optimized for the particular molecules being conjugated.

Materials:

-

This compound

-

Amine-containing molecule(s)

-

Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Dissolve this compound in anhydrous DMF.

-

Add EDC (1.5 equivalents per carboxyl group) and NHS (1.2 equivalents per carboxyl group).

-

Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated ester.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution dropwise to the amine solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as hydroxylamine, to the reaction mixture to quench any unreacted NHS-activated esters.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for amide coupling.

Caption: Key steps in the experimental workflow for amide bond formation.

Signaling Pathways and Broader Context

While this compound itself is not directly involved in signaling pathways, its application in creating bioconjugates is highly relevant to studying and modulating these pathways. For instance, by conjugating a specific inhibitor to a targeting moiety (e.g., an antibody), researchers can deliver the inhibitor to a specific cell type, thereby dissecting its role in a particular signaling cascade.

Signaling Pathway Modulation Workflow

The diagram below illustrates the conceptual workflow of how a bioconjugate created with a PEG linker could be used to modulate a cellular signaling pathway.

Caption: Conceptual use of a this compound conjugate in modulating a signaling pathway.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols and thorough characterization of the resulting conjugates are essential.

References

Navigating the Solution: A Technical Guide to the Solubility of Bis-PEG15-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Bis-PEG15-acid, a homobifunctional PEG linker featuring terminal carboxylic acid groups. Understanding its behavior in various solvents is critical for its application in bioconjugation, drug delivery, and surface modification. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the well-established principles of polyethylene (B3416737) glycol (PEG) chemistry and offers a general framework for experimental solubility determination.

Core Concepts: Understanding the Solubility of PEG Derivatives

The solubility of this compound is governed by the interplay of its constituent parts: the long, hydrophilic polyethylene glycol chain and the two terminal carboxylic acid groups. The PEG backbone, composed of repeating ethylene (B1197577) oxide units, is known for its high affinity for water, which arises from the ability of the ether oxygens to form hydrogen bonds with water molecules.[1] This inherent hydrophilicity generally imparts good aqueous solubility to PEG and its derivatives.[2][3]

The presence of terminal carboxylic acid groups further influences the solubility profile. These polar functional groups can participate in hydrogen bonding and, more significantly, can be ionized in aqueous solutions. At pH values above the pKa of the carboxylic acids, they will deprotonate to form carboxylates, which enhances the molecule's solubility in water due to ion-dipole interactions.[4][5]

In organic solvents, the solubility of PEGs is more nuanced and depends on the polarity of the solvent. Generally, PEGs are soluble in many common organic solvents.

Qualitative Solubility Profile of this compound

Based on the general properties of PEG-dicarboxylic acids, the expected solubility of this compound in a range of common solvents is summarized in the table below. It is important to note that this is a qualitative assessment and empirical testing is recommended for specific applications.

| Solvent Class | Solvent Examples | Expected Solubility | Notes |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble | Solubility is expected to be good due to the hydrophilic PEG chain and terminal carboxylic acids. Solubility may be further enhanced at neutral to basic pH due to the ionization of the carboxylic acid groups. |

| Polar Protic | Ethanol, Methanol | Soluble | PEGs are generally soluble in lower alcohols. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents are effective at solvating the polar functional groups and the PEG backbone. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | PEGs typically exhibit good solubility in chlorinated solvents. |

| Aromatic | Toluene | Less Soluble | Solubility in aromatic hydrocarbons may be limited and might be improved with heating. |

| Non-polar | Hexane, Ether | Insoluble | Due to the hydrophilic nature of the PEG chain and the polar carboxylic acid groups, this compound is not expected to be soluble in non-polar solvents. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol can be adapted to determine the saturation solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Vials with secure caps

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of excess will depend on the expected solubility and should be sufficient to ensure that undissolved solid remains after equilibration.

-

Prepare several replicate samples to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required will vary depending on the solvent and the physical form of the solute. A period of 24 to 48 hours is often a good starting point.

-

-

Separation of Saturated Solution:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation, followed by careful decantation of the supernatant, or by filtration through a syringe filter compatible with the solvent. It is crucial to avoid transferring any solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

HPLC Analysis: An HPLC method with a detector suitable for PEG derivatives (e.g., an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector) can be used. A calibration curve prepared with known concentrations of this compound will be required.

-

Gravimetric Analysis: A known volume of the saturated supernatant can be transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the dried residue is weighed again. The difference in weight corresponds to the mass of dissolved this compound.

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L, based on the concentration determined in the quantification step and any dilution factors used.

-

Visualizing Experimental and Molecular Interactions

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A simplified representation of this compound's interactions in different solvent types.

References

An In-depth Technical Guide to Bis-PEG15-acid: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention in the fields of drug delivery, bioconjugation, and proteomics. Its structure features a central chain of fifteen repeating ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent linkage of two amine-containing molecules, making it an invaluable tool for creating complex biomolecular architectures. The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugates, often reducing aggregation and immunogenicity of the attached moieties. This technical guide provides a comprehensive overview of the key literature and methodologies associated with this compound, with a focus on its synthesis, characterization, and core applications.

Physicochemical Properties

This compound is a well-defined molecule with consistent physical and chemical properties. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C34H66O19 | [1] |

| Molecular Weight | 778.88 g/mol | [1][2] |

| Purity | ≥95% to ≥98% (supplier dependent) | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents | |

| Storage | -20°C, desiccated | [2] |

Synthesis and Characterization

Representative Synthesis of this compound

Step 1: Tosylation of Poly(ethylene glycol) Diol

The synthesis begins with the activation of the terminal hydroxyl groups of a PEG diol with 15 ethylene glycol units. This is typically achieved through tosylation.

-

Materials: Poly(ethylene glycol) diol (15 units), p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (NEt3), dichloromethane (B109758) (DCM).

-

Protocol:

-

Dissolve the PEG diol in anhydrous DCM.

-

Add an excess of triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG-ditosylate.

-

Step 2: Nucleophilic Substitution and Hydrolysis to Carboxylic Acid

The tosylated PEG is then reacted with a nucleophile that can be subsequently converted to a carboxylic acid, such as a cyanide salt, followed by hydrolysis.

-

Materials: PEG-ditosylate, sodium cyanide (NaCN), dimethylformamide (DMF), hydrochloric acid (HCl).

-

Protocol:

-

Dissolve the PEG-ditosylate in anhydrous DMF.

-

Add an excess of sodium cyanide and heat the reaction mixture.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Hydrolyze the resulting dinitrile by refluxing with concentrated hydrochloric acid.

-

After cooling, extract the diacid product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the final this compound product, typically by column chromatography.

-

References

Navigating the Core: A Technical Guide to the Safety, Handling, and Storage of Bis-PEG15-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. Designed for professionals in research and drug development, this document outlines essential safety precautions, proper handling techniques, recommended storage conditions, and a general experimental protocol for its application as a linker in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis.

Compound Profile

This compound is a hydrophilic linker molecule characterized by a polyethylene glycol chain with fifteen repeating ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts flexibility and increased aqueous solubility to the molecules it connects. Its primary application lies in the covalent conjugation of biomolecules, such as proteins, peptides, and antibodies, as well as in the synthesis of PROTACs, where it serves as a linker to bring a target protein and an E3 ubiquitin ligase into proximity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C34H66O19 |

| Molecular Weight | 778.88 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically ≥95% |

Safety and Hazard Information

General Safety Precautions:

Polyethylene glycols are generally considered to have low toxicity. However, as with any chemical reagent, appropriate safety measures should be taken to minimize exposure.

-

Eye Contact: May cause mild irritation.

-

Skin Contact: Unlikely to cause significant irritation.

-

Inhalation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

-

Ingestion: May cause gastrointestinal upset.

Table 2: General Safety and Handling Recommendations for PEG-Acids

| Hazard | Precautionary Statement | First Aid Measures |

| Eye Contact | Wear safety glasses with side-shields or goggles. | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Skin Contact | Wear protective gloves (e.g., nitrile) and a lab coat. | Wash off with soap and plenty of water. Remove contaminated clothing. |

| Inhalation | Work in a well-ventilated area or use a fume hood. Avoid breathing dust or aerosols. | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Ingestion | Do not eat, drink, or smoke when using this product. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

A standard set of PPE should be worn when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required. A face shield may be necessary when there is a risk of splashing.

-

Skin Protection: A standard laboratory coat must be worn.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be required.

Storage Conditions

Proper storage is vital to maintain the stability and reactivity of this compound.

Recommended Storage:

-

Temperature: Store at -20°C for long-term storage.

-

Environment: Keep in a dry and well-ventilated place.

-

Container: Store in the original, tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

This compound is typically shipped at ambient temperature, but it should be transferred to the recommended storage conditions upon receipt.

Experimental Protocols: Application in Bioconjugation

This compound is a homobifunctional linker, meaning it has two identical reactive groups (carboxylic acids). These carboxylic acid groups can be reacted with primary amines on biomolecules to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry.

General Protocol for Amine Conjugation:

This protocol describes a general method for conjugating this compound to an amine-containing molecule (e.g., a protein or peptide). The optimal reaction conditions, including stoichiometry and incubation times, should be determined empirically for each specific application.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare the amine-containing molecule in the Conjugation Buffer.

-

Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Activation of this compound:

-

In a separate reaction vessel, mix this compound with EDC and NHS in the Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the activated this compound solution to the solution of the amine-containing molecule. The molar excess of the linker should be optimized for the specific application.

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated linker.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, where it functions as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The general conjugation protocol described above can be adapted for the stepwise synthesis of a PROTAC. For instance, one carboxylic acid group of this compound can be conjugated to the first ligand, followed by purification and subsequent conjugation of the second carboxylic acid group to the second ligand.

This technical guide provides a foundational understanding of the safe and effective use of this compound. Researchers are strongly encouraged to consult the specific documentation provided by the supplier and to perform their own risk assessments before commencing any experimental work.

References

Commercial Sources and Technical Guide for Bis-PEG15-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, including its commercial sources, key technical data, and detailed experimental protocols for its application in bioconjugation and drug development.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker featuring a chain of 15 ethylene (B1197577) glycol units terminated at both ends by a carboxylic acid group.[1][2] This homobifunctional structure allows for the covalent conjugation of two molecules possessing primary or secondary amine groups, forming stable amide bonds.[1][2] The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a crucial attribute for biological applications.[3][4] Its defined length provides a precise spacer between the conjugated molecules, which is critical for optimizing steric hindrance and biological activity.[5]

The terminal carboxylic acids require activation, typically with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive species that readily couples with amines.[1][2][6][7] This linker is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9][10] In PROTACs, the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.[3][11][] The length and flexibility of the PEG linker are critical factors influencing the stability and efficacy of the final conjugate.[3][13]

Commercial Sources and Suppliers

This compound is available from several commercial suppliers. The following table summarizes the key information for procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| BroadPharm | BP-24024 | ≥98% | 100 mg, 500 mg, 1 g |

| AxisPharm | AP11299 | ≥95% | 100 mg, 500 mg, 1 g |

| Aladdin Scientific | B596345 | ≥98% | 500 mg |

| MedchemExpress | HY-126891 (similar structure) | Not specified | 100 mg, 500 mg |

| TargetMol | T17620 | Not specified | 100 mg, 500 mg |

Technical Data

The following table outlines the key technical specifications for this compound.

| Property | Value |

| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid |

| Molecular Formula | C₃₄H₆₆O₁₉ |

| Molecular Weight | 778.88 g/mol |

| CAS Number | 51178-68-8 |

| Appearance | Oil or viscous liquid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | -20°C |

Experimental Protocols

Activation of Bis-PEG-acid and Conjugation to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the activation of the carboxylic acid groups of a Bis-PEG-acid linker using EDC and NHS, followed by conjugation to a protein.[14]

Materials:

-

This compound

-

Amine-containing protein

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

-

Reaction vessels

-

Stirring equipment

Procedure:

-

Preparation of Reagents:

-

Dissolve the amine-containing protein in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in the Activation Buffer.

-

-

Activation of this compound:

-

In a separate reaction tube, add the desired molar amount of this compound.

-

Add a 2-5 fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient conjugation to primary amines.

-

The molar ratio of the activated PEG linker to the protein should be optimized based on the desired degree of labeling. A starting point could be a 10-20 fold molar excess of the linker.[15]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be employed for higher purity.[16]

-

Characterization of the PEGylated Conjugate

The success of the conjugation can be assessed using various analytical techniques:

-

SDS-PAGE: A shift in the apparent molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.[14]

-

Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[16]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG linkers.

Visualizations

Experimental Workflow for Protein Conjugation

Caption: Workflow for protein conjugation with this compound.

Logical Relationship in PROTAC Assembly

Caption: Stepwise assembly of a PROTAC using this compound.

Role of this compound in Ternary Complex Formation

References

- 1. This compound, CAS 51178-68-8 | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. explorationpub.com [explorationpub.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Bis-PEG15-acid CAS number and spectral data (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG15-acid, a homobifunctional crosslinker with applications in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, provides representative analytical methodologies, and outlines its utility in scientific research.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a carboxylic acid group at each terminus of a 15-unit ethylene (B1197577) glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2][3][4] The terminal carboxylic acids can be readily reacted with primary amine groups in the presence of coupling agents to form stable amide bonds.[1]

| Property | Value | Reference |

| CAS Number | 51178-68-8 | |

| Chemical Formula | C34H66O19 | |

| Molecular Weight | Approximately 778.9 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMF, and DMSO | |

| Storage | -20°C for long-term storage |

Spectral Data and Characterization

While specific spectra for this compound are not publicly available, this section outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for PEG-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound. The repeating ethylene glycol units will produce a characteristic signal, and the terminal groups will have distinct chemical shifts.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: Room temperature.

-

Pulse Program: Standard single-pulse ¹H acquisition.

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Analysis:

-

Integrate the peaks corresponding to the PEG backbone (typically a broad singlet around 3.6 ppm) and the protons adjacent to the carboxylic acid groups.

-

The ratio of these integrals can be used to confirm the structure and estimate the PEG chain length.

-

It is important to be aware of ¹³C satellite peaks which can sometimes be misinterpreted, especially in large polymers.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the polydispersity of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEG compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole time-of-flight (ESI-QTOF) mass spectrometer is suitable.

-

Ionization Mode: Positive or negative ion mode can be used. Adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are commonly observed in positive mode.

-

-

Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire data over a mass range appropriate for the expected molecular weight and charge states of the analyte.

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths present in the sample, each potentially with multiple charge states.

-

The repeating unit of PEG has a mass of approximately 44 Da, which will be the characteristic difference between adjacent peaks in the mass spectrum.

-

Deconvolution software can be used to determine the zero-charge mass distribution and calculate the average molecular weight.

-

Logical Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control and characterization of this compound.

Caption: Quality control workflow for this compound.

Signaling Pathways and Applications

This compound itself is not directly involved in signaling pathways. However, its utility lies in its ability to conjugate molecules that are. For example, it can be used to link two different proteins to study protein-protein interactions or to create a bivalent ligand that can simultaneously engage two receptors, potentially leading to enhanced downstream signaling.

A common application is in the development of Antibody-Drug Conjugates (ADCs). In this context, this compound can act as a hydrophilic linker between the antibody and a cytotoxic drug. The PEG component can improve the pharmacokinetic properties of the ADC.

The following diagram illustrates the conceptual application of this compound in creating a bivalent ligand for receptor dimerization and subsequent signal activation.

References

An In-depth Technical Guide to the Fundamental Principles of PEGylation Using Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dicarboxylic Acids in Advanced PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone of modern biopharmaceutical development, enhancing the therapeutic value of proteins, peptides, and nanoparticles. This process can improve pharmacokinetic profiles, increase stability, and reduce the immunogenicity of therapeutic agents.[1][2] Among the various chemical strategies for PEGylation, the use of dicarboxylic acids as linkers offers a versatile and robust method for conjugating PEG to biomolecules.

This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing dicarboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and troubleshoot their PEGylation experiments effectively. We will delve into the core chemistry, provide detailed experimental protocols, present quantitative data for comparative analysis, and offer a guide to the characterization of the final PEGylated product.

Core Principles of Dicarboxylic Acid-Mediated PEGylation

The fundamental principle behind this PEGylation strategy lies in the reaction between the carboxyl groups of a dicarboxylic acid-terminated PEG (HOOC-PEG-COOH) and the primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on a biomolecule.[2] This reaction forms a stable amide bond.

The Chemistry of Activation: Enabling the Reaction

Direct reaction between a carboxylic acid and an amine is generally inefficient under physiological conditions. Therefore, the carboxylic acid groups on the PEG linker must first be "activated" to a more reactive form. The most common and effective method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

The activation process occurs in two steps:

-

Formation of an O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Conversion to a stable NHS ester: The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester can then efficiently react with primary amines on the target protein to form a stable amide linkage.

The activation reaction is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is most efficient at a pH of 7-8.

Figure 1: General workflow for dicarboxylic acid-mediated PEGylation.

Choice of Dicarboxylic Acid: Succinic vs. Glutaric Acid

The length of the dicarboxylic acid linker can influence the properties of the resulting PEGylated protein. The two most commonly used dicarboxylic acids for this purpose are succinic acid (a four-carbon chain) and glutaric acid (a five-carbon chain). While both form stable amide bonds, the subtle difference in linker length can impact:

-

Reaction Kinetics: The longer, more flexible glutaric acid linker may experience less steric hindrance, potentially leading to faster reaction kinetics in some cases.

-

Conjugate Stability: The stability of the resulting ester linkage within the PEG-linker construct can be influenced by the dicarboxylic acid used.

-

Biological Activity: The distance between the PEG molecule and the protein surface can affect the protein's conformation and its interaction with biological targets.

Experimental Protocols

This section provides detailed protocols for the PEGylation of a model protein, Lysozyme (B549824), using both succinic and glutaric acid-derived PEG linkers.

Materials and Reagents

-

Lysozyme from chicken egg white

-

mPEG-succinimidyl succinate (B1194679) (mPEG-SS) or mPEG-glutarate NHS ester

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

MES Buffer (0.1 M, pH 6.0)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

Dialysis tubing (10 kDa MWCO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75 or similar)

-

Ion-Exchange Chromatography (IEX) column (e.g., SP Sepharose or similar)

Protocol 1: PEGylation of Lysozyme with Succinimidyl Succinate PEG (mPEG-SS)

This protocol is adapted for a typical laboratory scale reaction.

-

Prepare Lysozyme Solution: Dissolve Lysozyme in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.

-

Prepare mPEG-SS Solution: Immediately before use, dissolve mPEG-SS in the same phosphate buffer to a concentration that will achieve a 5-fold molar excess of PEG to Lysozyme in the final reaction mixture.

-

PEGylation Reaction: Add the mPEG-SS solution to the Lysozyme solution while gently stirring. Incubate the reaction at room temperature for 1 hour.

-

Quench Reaction: Stop the reaction by adding a small volume of 1 M Tris buffer, pH 8.0, to a final concentration of 20 mM.

-

Purification:

-

Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO membrane to remove unreacted PEG and byproducts.

-

Ion-Exchange Chromatography (IEX): Further purify the PEGylated lysozyme using a cation exchange column. Elute with a linear salt gradient (e.g., 0-1 M NaCl in 20 mM phosphate buffer, pH 7.0). Unmodified lysozyme will bind more strongly than the PEGylated forms.

-

Size-Exclusion Chromatography (SEC): As a final polishing step, use an SEC column to separate mono-, di-, and poly-PEGylated species from any remaining unreacted protein.

-

Protocol 2: Two-Step PEGylation of Lysozyme with PEG-Dicarboxylic Acid

This protocol involves the in-situ activation of a dicarboxylic acid-terminated PEG.

-

Prepare Solutions:

-

Dissolve PEG-dicarboxylic acid (e.g., HOOC-PEG-COOH) in 0.1 M MES buffer, pH 6.0.

-

Prepare stock solutions of EDC and NHS in the same MES buffer.

-

Dissolve Lysozyme in 0.1 M phosphate buffer, pH 8.0, at 10 mg/mL.

-

-

Activation of PEG-dicarboxylic acid:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the PEG-dicarboxylic acid solution.

-

Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

-

Conjugation to Lysozyme:

-

Add the activated PEG solution to the Lysozyme solution. A molar ratio of 10:1 of the reactive carboxylic acid lipid to the protein is recommended.

-

Adjust the pH of the reaction mixture to 7.5-8.0 with 0.1 M sodium phosphate buffer.

-

Incubate at room temperature for 2 hours or overnight at 4°C.

-

-

Quenching and Purification: Follow the same quenching and purification steps as described in Protocol 1.

References

- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 2. Lysozyme stability in various deep eutectic solvents using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of succinylation on the structure and thermostability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

Methodological & Application

Application Note and Protocol: Conjugation of Bis-PEG15-acid to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3] Bis-PEG15-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This linker allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface through the formation of stable amide bonds.[4] The conjugation process typically involves a two-step reaction where the carboxylic acid groups are first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This activation step forms a more stable NHS ester intermediate, which then efficiently reacts with the primary amines on the protein.[5][8]

This document provides a detailed protocol for the conjugation of this compound to a model protein, including methods for purification and characterization of the resulting PEGylated protein.

Materials and Reagents

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9][10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns or size-exclusion chromatography (SEC) system

-

Dialysis tubing or cassettes (MWCO appropriate for the protein)

-

SDS-PAGE reagents and equipment

-

Bradford or BCA protein assay reagents

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This initial step activates the carboxylic acid groups of the this compound to make them reactive towards the primary amines on the protein.

-

Preparation of Reagents:

-

Activation Reaction:

Part 2: Conjugation of Activated this compound to Protein

This step involves the reaction of the activated PEG linker with the primary amines on the surface of the target protein.

-

Protein Preparation:

-

Dissolve the protein in Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[9]

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for conjugation. If necessary, perform a buffer exchange using a desalting column or dialysis.[12][13]

-

-

Conjugation Reaction:

-

Immediately add the freshly activated this compound solution to the protein solution. A common starting molar ratio is a 20-fold molar excess of the PEG linker to the protein, but this should be optimized for each specific protein and desired degree of PEGylation.[12][13]

-

The final pH of the reaction mixture should be between 7.2 and 7.5.[11]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

-

-

Quenching the Reaction:

Part 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG linker, reaction byproducts, and unmodified protein.

-

Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius.[][15]

-

Equilibrate an SEC column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein.

-

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield surface charges, altering the protein's interaction with the IEX resin.[]

-

Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point and the buffer pH.

-

Load the sample and elute with a salt gradient. Different PEGylated species may be separated.

-

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate different PEGylated forms.[2][3]

-

Dialysis/Ultrafiltration: These methods are effective for removing smaller molecular weight impurities like unreacted PEG and byproducts.[15]

Part 4: Characterization of the PEGylated Protein

Characterization is crucial to confirm successful conjugation and assess the quality of the product.

-

SDS-PAGE:

-

Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel.

-

Successful PEGylation is indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[11]

-

-

Mass Spectrometry (MS):

-

Size Exclusion Chromatography (SEC):

-

Analytical SEC can confirm the increase in hydrodynamic size and assess the purity of the final product.[11][]

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a this compound protein conjugation experiment. These values should be optimized for each specific application.

| Parameter | Recommended Range | Purpose |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Controls the degree of PEGylation.[13] |

| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | Ensures efficient activation of carboxylic acids.[11] |

| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | Stabilizes the activated intermediate.[11] |

| Activation pH | 6.0 | Optimal for EDC/NHS activation.[17] |

| Conjugation pH | 7.2 - 7.5 | Optimal for reaction with primary amines.[9][10] |

| Reaction Time | 2 - 12 hours | Affects the extent of conjugation.[11] |

| Reaction Temperature | 4 - 25 °C | Lower temperatures can minimize protein degradation.[11] |

| Protein Concentration | 1 - 10 mg/mL | Influences reaction kinetics.[9] |

Visualizations

Caption: EDC/NHS activation and protein conjugation pathway.

Caption: Workflow for this compound protein conjugation.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 4. Bis-PEG-acid | BroadPharm [broadpharm.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Protein PEGylation [jenkemusa.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis-PEG15-acid in Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG15-acid in the formation of hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.

Introduction to this compound Hydrogels

This compound is a homobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) backbone of 15 repeating units, flanked by a carboxylic acid group at each terminus. The hydrophilic PEG spacer imparts excellent water solubility and biocompatibility to the resulting hydrogels, minimizing non-specific protein adsorption and reducing the likelihood of an adverse immune response.[1][2] Hydrogel formation is typically achieved through the crosslinking of this compound with a di- or multi-amine functional molecule via the formation of stable amide bonds. This reaction is most commonly mediated by the use of carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[3][4][5] The resulting hydrogels are biocompatible and their physical properties, such as swelling and mechanical strength, can be tuned by varying the concentration of the precursors.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound and a diamine crosslinker is a two-step process when using EDC/NHS chemistry. First, the carboxylic acid groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS-activated this compound reacts with the primary amine groups of a crosslinking agent (e.g., a diamine) to form stable amide bonds, resulting in a crosslinked hydrogel network.

Data Presentation

The physicochemical properties of hydrogels are critical for their application. The following tables summarize typical quantitative data for PEG-based hydrogels. It is important to note that the specific values for a this compound hydrogel will depend on the specific diamine crosslinker used, the polymer concentration, and the crosslinking efficiency. The data presented here is based on studies of PEG-diacrylate and PEG-diacid hydrogels of varying molecular weights and concentrations, and serves as a general guideline.

Table 1: Mechanical Properties of PEG-Based Hydrogels

| PEG Derivative | Concentration (wt%) | Compressive Modulus (kPa) | Reference |

| PEG-diacrylate (3.4 kDa) | 10 | 40 - 100 | |

| PEG-diacrylate (3.4 kDa) | 20 | 400 - 500 | |

| PEG-diacrylate (10 kDa) | 10 | 30 - 90 | |

| PEG-diacrylate (10 kDa) | 30 | 110 |

Table 2: Swelling Properties of PEG-Based Hydrogels

| PEG Derivative | Concentration (wt%) | Swelling Ratio (q) | Reference |

| PEG-diacrylate (3.4 kDa) | 10 | 15 - 25 | |

| PEG-diacrylate (10 kDa) | 10 | 25 - 35 | |

| PEG-NHS | 2 | Decreased by 50% | |

| 8-arm PEG (varied) | 4 - 10 | 15 - 30 |

Experimental Protocols

Materials

-

This compound

-

Diamine crosslinker (e.g., ethylenediamine, putrescine, or a PEG-diamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Deionized water

-

Syringes and needles

-

Molds for hydrogel casting (e.g., PDMS molds)

Protocol for Hydrogel Formation

This protocol describes the formation of a this compound hydrogel using EDC/NHS chemistry. The final concentration of the hydrogel can be adjusted by varying the initial concentrations of the precursors.

-

Prepare Stock Solutions:

-

Prepare a 100 mM MES buffer solution (pH 5.0-6.0).

-

Dissolve this compound in the MES buffer to the desired concentration (e.g., 10% w/v).

-

Dissolve the diamine crosslinker in PBS (pH 7.4) to a concentration that results in a 2:1 molar ratio of carboxylic acid groups (from this compound) to amine groups.

-

Freshly prepare stock solutions of EDC (e.g., 400 mM in MES buffer) and NHS (e.g., 100 mM in MES buffer).

-

-

Activation of this compound:

-

To the this compound solution, add the EDC and NHS stock solutions. The final molar ratio of COOH:EDC:NHS should be approximately 1:2:0.5.

-

Gently mix the solution and allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Hydrogel Crosslinking:

-

Add the diamine crosslinker solution to the activated this compound solution.

-

Thoroughly but gently mix the components.

-

Immediately cast the solution into the desired molds.

-

Allow the crosslinking reaction to proceed at room temperature or 37°C for at least 4 hours, or until a stable hydrogel is formed. The gelation time will vary depending on the concentrations of the reactants.

-

-

Purification and Swelling:

-

Carefully remove the hydrogels from the molds.

-

Immerse the hydrogels in a large volume of deionized water or PBS to remove unreacted reagents and byproducts.

-

Replace the water or PBS every few hours for 1-2 days to ensure complete purification and to allow the hydrogels to reach their equilibrium swelling state.

-

Protocol for Characterization of Hydrogel Properties

-

After reaching equilibrium swelling in deionized water, remove the hydrogel and gently blot the surface to remove excess water.

-

Record the swollen weight (Ws).

-

Freeze-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

-

Calculate the swelling ratio (q) using the following formula: q = Ws / Wd

-

Prepare cylindrical hydrogel samples of a defined diameter and height.

-

Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

-

Apply a compressive strain at a constant rate (e.g., 10% per minute).

-

Record the resulting stress-strain curve.

-

The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

-

Prepare drug-loaded hydrogels by dissolving the therapeutic agent in the diamine crosslinker solution before mixing with the activated this compound.

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

-

At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative drug release as a percentage of the initial drug loading.

Visualizations

Caption: Experimental workflow for this compound hydrogel formation and characterization.

Caption: Signaling pathway activated by drug release from a this compound hydrogel.

Applications

Hydrogels fabricated from this compound are promising materials for a range of biomedical applications:

-

Drug Delivery: The tunable porosity and biocompatibility of these hydrogels make them excellent candidates for the sustained and controlled release of therapeutic agents, including small molecules, peptides, and proteins.

-

Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell encapsulation, proliferation, and differentiation for the regeneration of tissues such as cartilage and bone.

-

Wound Healing: The hydrogel can act as a wound dressing, providing a moist environment conducive to healing while also potentially delivering antimicrobial or growth-promoting agents.

Biocompatibility and Cellular Response